molecular formula C13H17BrFNO B1376329 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine CAS No. 944279-28-1

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine

Cat. No.: B1376329
CAS No.: 944279-28-1
M. Wt: 302.18 g/mol
InChI Key: ZEICPQIBTYBFNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorophenol with 3-chloropropylamine in the presence of a base to form the intermediate 3-(4-bromo-2-fluorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxypropylpyrrolidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal research, it may interact with neurotransmitter receptors to modulate neurological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICPQIBTYBFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237947
Record name 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944279-28-1
Record name 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Bromo-2-fluorophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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